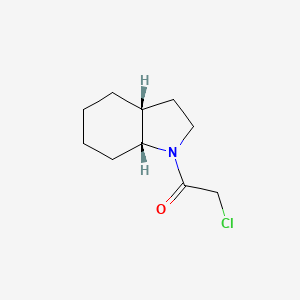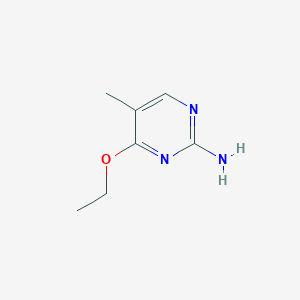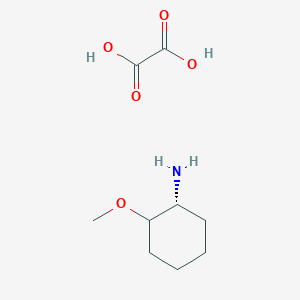![molecular formula C7H4ClN3O B13099831 [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride CAS No. 87838-57-1](/img/structure/B13099831.png)
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is a heterocyclic compound that belongs to the class of triazolopyridines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridine-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then oxidized to yield the triazolopyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Cycloaddition Reactions: The triazolopyridine core can engage in cycloaddition reactions, forming new heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, oxalyl chloride, hydrazine hydrate, and various nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents .
Major Products Formed
Major products formed from these reactions include substituted triazolopyridines, cycloadducts, and various oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and versatility make it valuable in the development of new synthetic methodologies .
Biology and Medicine
In biology and medicine, this compound has shown potential as a pharmacophore in the design of new drugs. It has been investigated for its activity against various biological targets, including enzymes and receptors . Its derivatives have been explored for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and material engineering .
Wirkmechanismus
The mechanism of action of [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride involves its interaction with specific molecular targets. The triazolopyridine core can bind to enzymes and receptors, modulating their activity. The carbonyl chloride group can undergo nucleophilic attack, leading to the formation of covalent bonds with biological molecules . These interactions can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride include:
- [1,2,3]Triazolo[1,5-A]pyrazine
- [1,2,3]Triazolo[1,5-A]pyridazine
- [1,2,4]Triazolo[4,3-B]pyridine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which combines the triazolopyridine core with a reactive carbonyl chloride group. This combination imparts unique reactivity and versatility, making it valuable in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
87838-57-1 |
|---|---|
Molekularformel |
C7H4ClN3O |
Molekulargewicht |
181.58 g/mol |
IUPAC-Name |
triazolo[1,5-a]pyridine-3-carbonyl chloride |
InChI |
InChI=1S/C7H4ClN3O/c8-7(12)6-5-3-1-2-4-11(5)10-9-6/h1-4H |
InChI-Schlüssel |
CVPXSOSVLWVNSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(N=NN2C=C1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


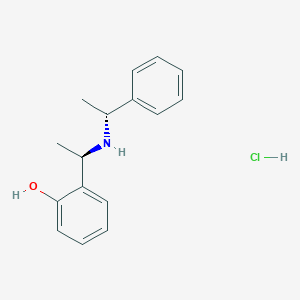



![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
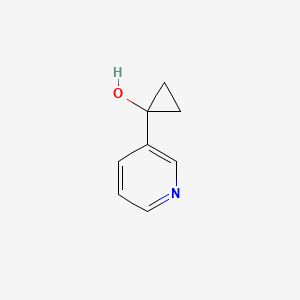

![2-Bromo-5-(4-methoxybenzyl)-5,7,8,9-tetrahydropyrimido[2,1-b]purin-4(1H)-one](/img/structure/B13099785.png)
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![2'-Methyl-6'-(trifluoromethyl)-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine] hydrochloride](/img/structure/B13099804.png)
